molecular formula C15H11FO2 B578291 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- CAS No. 1224738-67-3

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro-

Cat. No.: B578291
CAS No.: 1224738-67-3
M. Wt: 242.249
InChI Key: UGEBVWFOZBEZJJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with varying degrees of saturation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, and inducing apoptosis in cancer cells . The presence of the fluorophenyl group enhances its binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1224738-67-3

Molecular Formula

C15H11FO2

Molecular Weight

242.249

IUPAC Name

4-(4-fluorophenyl)-3,4-dihydrochromen-2-one

InChI

InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2

InChI Key

UGEBVWFOZBEZJJ-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)F

Synonyms

2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro-

Origin of Product

United States

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